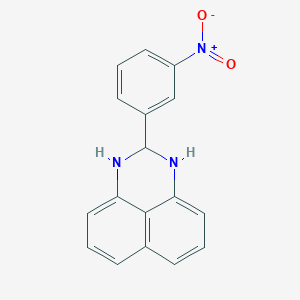

2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine

説明

特性

IUPAC Name |

2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c21-20(22)13-7-1-6-12(10-13)17-18-14-8-2-4-11-5-3-9-15(19-17)16(11)14/h1-10,17-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUMEMPNPZHKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Perimidine derivatives are known for their diverse biological activities, including antimicrobial and antitumor properties. This document details the primary synthetic route, the underlying reaction mechanism, a step-by-step experimental protocol, and the requisite characterization of the target compound. The information is presented to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction: The Significance of the Perimidine Scaffold

Perimidines are a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic system where a pyrimidine ring is fused to a naphthalene core at the 1,8-positions. The partially saturated 2,3-dihydro-1H-perimidine derivatives are of particular interest due to their relative ease of synthesis and their wide array of biological activities. These compounds have been investigated for their potential as antibacterial, antifungal, antitumor, and anti-inflammatory agents.[1] The versatility of the perimidine scaffold lies in the ability to introduce a variety of substituents at the 2-position, allowing for the fine-tuning of its physicochemical and biological properties. The introduction of a 3-nitrophenyl group at this position can significantly influence the molecule's electronic properties and its potential for biological interactions.

The Core Synthesis: Cyclocondensation of 1,8-Diaminonaphthalene and 3-Nitrobenzaldehyde

The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction between 1,8-diaminonaphthalene and 3-nitrobenzaldehyde.[2] This reaction is valued for its efficiency, generally high yields, and operational simplicity.

Reaction Scheme

The overall transformation can be represented as follows:

Caption: General reaction scheme for the synthesis of this compound from 1,8-diaminonaphthalene and 3-nitrobenzaldehyde.

Unveiling the Reaction Mechanism

The synthesis of this compound proceeds through a well-established multi-step mechanism. The process is typically initiated by the activation of the carbonyl group of 3-nitrobenzaldehyde.[3]

-

Nucleophilic Attack: One of the amino groups of 1,8-diaminonaphthalene acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.

-

Formation of a Hemiaminal Intermediate: This initial attack leads to the formation of a transient hemiaminal intermediate.

-

Dehydration: The hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) to form a protonated imine, commonly known as a Schiff base.

-

Intramolecular Cyclization: The second amino group of the naphthalene backbone then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the six-membered dihydropyrimidine ring.

-

Proton Transfer: A final proton transfer step results in the stable this compound product.

Experimental Protocol: A Step-by-Step Guide

The following protocol is based on established literature procedures for the synthesis of 2-aryl-2,3-dihydro-1H-perimidines.[2]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 1,8-Diaminonaphthalene | C₁₀H₁₀N₂ | 158.20 | >98% | Sigma-Aldrich |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | >99% | Sigma-Aldrich |

| Methanol | CH₃OH | 32.04 | Anhydrous | Fisher Scientific |

Procedure

-

To a solution of 1,8-diaminonaphthalene (1.58 g, 10 mmol) in methanol (50 mL) in a 100 mL round-bottom flask, add 3-nitrobenzaldehyde (1.51 g, 10 mmol).

-

The resulting mixture is stirred at room temperature for 10 minutes and then heated to reflux with continuous stirring.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

-

After completion of the reaction (typically 2-3 hours), the reaction mixture is cooled to room temperature.

-

The precipitated solid product is collected by vacuum filtration and washed with cold methanol (2 x 10 mL).

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford the pure this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Yield | 88% | [2] |

| Melting Point | 176-178 °C | [2] |

| Appearance | Yellowish-green solid | [2] |

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance |

| N-H stretch | 3400-3300 | Medium, sharp peaks |

| Aromatic C-H stretch | 3100-3000 | Weak to medium peaks |

| Asymmetric NO₂ stretch | 1550-1510 | Strong peak |

| Symmetric NO₂ stretch | 1360-1320 | Strong peak |

| C=C stretch (aromatic) | 1600-1450 | Multiple medium to weak peaks |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule.

¹H NMR (in CDCl₃, δ ppm):

-

Aromatic Protons (Naphthalene & Phenyl rings): A complex multiplet is expected in the range of δ 6.5-8.5 ppm.

-

N-H Protons: A broad singlet may appear around δ 4.5-5.5 ppm. The chemical shift can be variable and may depend on the solvent and concentration.

-

C-H Proton (at C2): A singlet is anticipated around δ 5.8-6.2 ppm.

¹³C NMR (in CDCl₃, δ ppm):

-

Aromatic Carbons: Multiple signals are expected in the region of δ 100-150 ppm.

-

C2 Carbon: A signal for the carbon atom at the 2-position of the perimidine ring is expected around δ 60-70 ppm.

Workflow and Mechanistic Visualization

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of the Reaction Mechanism

Caption: Key steps in the reaction mechanism for the formation of this compound.

Conclusion

The synthesis of this compound via the cyclocondensation of 1,8-diaminonaphthalene and 3-nitrobenzaldehyde is a robust and efficient method for accessing this valuable heterocyclic scaffold. This guide provides the essential technical details for its preparation and characterization, serving as a foundational resource for researchers in medicinal chemistry and related fields. The straightforward nature of this synthesis allows for the potential generation of a diverse library of analogues for further investigation and drug discovery efforts.

References

- Azeez, H. J., & Salih, K. M. (2014). Synthesis, characterization and biological activity of 2-aryl-2,3-dihydro-1H-perimidine. Research in Pharmaceutical Biotechnology, 5(1), 1-6.

- Farghaly, T. A., Muhammad, Z. A., Abdallah, M. A., & Zaki, M. E. A. (2020). Synthesis and Reactions of Perimidines and Their Fused Systems. Current Organic Chemistry, 24(15), 1669-1716.

- Kouznetsov, V. V., Varlamov, A. V., & Pozharskii, A. F. (1997). Perimidines. 1. A simple, efficient synthesis of 2-substituted 2,3-dihydro-1H-perimidines. Russian Chemical Bulletin, 46(11), 2045-2046.

-

MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Retrieved from [Link]

- Patil, V. V., & Shankarling, G. S. (2014). A metal free, eco-friendly protocol for the synthesis of 2,3-dihydro-1H-perimidines using commercially available Amberlyst 15 as a catalyst.

- Phadtare, S. B., Vijayraghavan, R., Shankarling, G. S., & Macfarlane, D. R. (2012). Efficient synthesis of 2,3-dihydro-1H-perimidine derivatives using HBOB as a novel solid acid catalyst. Australian Journal of Chemistry, 65(1), 86-90.

- Pozharskii, A. F., Gulevskaya, A. V., Claramunt, R. M., Alkorta, I., & Elguero, J. (2020). Perimidines: a unique π-amphoteric heteroaromatic system. Russian Chemical Reviews, 89(11), 1204-1260.

-

ResearchGate. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Retrieved from [Link]

- Sahiba, N., & Agarwal, S. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry, 378(4-5).

Sources

The Rising Therapeutic Potential of Nitrophenyl-Substituted Perimidines: A Technical Guide to Their Biological Activity

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the perimidine nucleus represents a "privileged scaffold"—a molecular framework that has repeatedly demonstrated a diverse range of biological activities.[1] This tricyclic heterocyclic system is not merely a synthetic curiosity; it is a recurring motif in compounds exhibiting antitumor, antimicrobial, antifungal, and anti-inflammatory properties.[1] The strategic incorporation of a nitrophenyl moiety onto this scaffold has emerged as a particularly fruitful avenue of investigation, yielding derivatives with potent and selective biological effects. This technical guide provides an in-depth exploration of the biological activities of nitrophenyl-substituted perimidines, with a focus on their anticancer and antimicrobial potential. We will delve into the rationale behind their synthesis, the intricacies of their mechanisms of action, and the practical methodologies for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

I. The Perimidine Core: A Foundation for Diverse Bioactivity

The perimidine ring system, a fusion of a pyrimidine ring with naphthalene, possesses a unique electronic architecture that underpins its chemical reactivity and biological interactions. The presence of two nitrogen atoms within the six-membered ring fused to the naphthalene core creates a molecule with regions susceptible to both electrophilic and nucleophilic attack, making it a versatile template for chemical modification.[1]

II. Synthesis of Nitrophenyl-Substituted Perimidines: A Streamlined Approach

The synthesis of 2-(nitrophenyl)-2,3-dihydro-1H-perimidines is most commonly and efficiently achieved through the cyclocondensation of 1,8-diaminonaphthalene with a corresponding nitrophenyl aldehyde. This reaction is valued for its reliability and generally high yields.[2]

Core Synthesis Reaction: Cyclocondensation

The fundamental reaction involves the formation of a new heterocyclic ring fused to the naphthalene core.

Generalized Reaction Scheme

Caption: General reaction for the synthesis of 2-(Nitrophenyl)-2,3-dihydro-1H-perimidine.

Step-by-Step Synthetic Protocol

This protocol provides a generalized yet robust procedure that can be adapted for various catalysts and solvent systems.

-

Dissolution: Dissolve 1,8-diaminonaphthalene in a suitable solvent (e.g., ethanol, water) in a round-bottom flask equipped with a magnetic stirrer.[2]

-

Addition of Aldehyde: To the stirred solution, add the desired nitrophenyl aldehyde (ortho-, meta-, or para-substituted).

-

Introduction of Catalyst: Introduce a catalytic amount of a suitable catalyst. While various catalysts can be employed, ultrasonication has been reported as a novel, additive-free, and efficient green method.[3]

-

Reaction: Stir the reaction mixture at the appropriate temperature. If using ultrasonication, the reaction can often be carried out at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration and wash it with a suitable solvent, such as cold ethanol, to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

III. Anticancer Activity: Targeting the EGFR Signaling Pathway in Non-Small Cell Lung Cancer

A significant body of research has highlighted the potent anticancer activity of nitrophenyl-substituted perimidines, particularly against Non-Small Cell Lung Cancer (NSCLC).[3] The underlying mechanism of action is believed to involve the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in NSCLC.[1][4]

The EGFR Signaling Cascade: A Prime Target in Oncology

EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and metastasis. In many cancers, including a subset of NSCLC, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth.[1] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain are a clinically validated strategy for treating such cancers.[5][6]

EGFR Signaling Pathway and Inhibition

Caption: Inhibition of the EGFR signaling pathway by nitrophenyl-substituted perimidines.

Mechanism of Action: From Receptor Inhibition to Apoptosis

Studies on ortho-, meta-, and para-nitrophenyl-substituted 2,3-dihydro-1H-perimidines have demonstrated their ability to induce apoptosis and cause cell cycle arrest in NSCLC cell lines, such as NCI-H460.[3] Molecular docking and simulation studies suggest that these compounds can bind to the ATP-binding site of the EGFR kinase domain, with the ortho-nitro derivative showing particularly strong binding affinity.[3] This inhibition of EGFR signaling is thought to trigger a cascade of events leading to programmed cell death.

The proposed mechanism involves:

-

EGFR Binding: The nitrophenyl-perimidine derivative binds to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and activation of the receptor.

-

Downstream Signal Blockade: Inhibition of EGFR autophosphorylation blocks the activation of downstream pro-survival signaling pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.

-

Cell Cycle Arrest: The disruption of these signaling cascades leads to cell cycle arrest, preventing the cancer cells from progressing through the phases of cell division.[3]

-

Induction of Apoptosis: The sustained inhibition of pro-survival signals ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is often confirmed by Annexin V flow cytometry and fluorescence imaging, which can identify early and late apoptotic cell populations.[3]

Structure-Activity Relationship (SAR)

The position of the nitro group on the phenyl ring plays a crucial role in the anticancer activity. Studies have indicated that the ortho-nitro derivative exhibits the strongest binding affinity for EGFR and, consequently, the most potent cytotoxic effects.[3] This highlights the importance of steric and electronic factors in the interaction between the inhibitor and the target protein.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of nitrophenyl-substituted perimidines is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Substitution Pattern | Target Cell Line | IC50 (µM) |

| 1 | 2-(2-nitrophenyl) | NCI-H460 (NSCLC) | Data to be populated from specific studies |

| 2 | 2-(3-nitrophenyl) | NCI-H460 (NSCLC) | Data to be populated from specific studies |

| 3 | 2-(4-nitrophenyl) | NCI-H460 (NSCLC) | Data to be populated from specific studies |

| Doxorubicin | (Reference Drug) | NCI-H460 (NSCLC) | Reference value |

Note: Specific IC50 values would be inserted here based on experimental data from cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT Assay Workflow

Caption: A streamlined workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed cancer cells (e.g., NCI-H460) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the nitrophenyl-substituted perimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

-

Formazan Formation: Incubate the plate for an additional 2 to 4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

IV. Antimicrobial and Antifungal Potential: An Emerging Frontier

While the anticancer properties of nitrophenyl-substituted perimidines are increasingly well-documented, their potential as antimicrobial and antifungal agents is a promising and less explored area of research. The presence of the nitro group in other heterocyclic compounds, such as nitrofurans and nitroimidazoles, is known to be crucial for their antimicrobial activity.[3][9] This activity is often linked to the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that can damage cellular macromolecules like DNA.[9]

Plausible Mechanism of Antimicrobial Action

It is hypothesized that nitrophenyl-substituted perimidines may exert their antimicrobial effects through a similar mechanism.

Hypothesized Antimicrobial Mechanism

Caption: Proposed mechanism of antimicrobial action for nitrophenyl-substituted perimidines.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the nitrophenyl-substituted perimidine derivative in a suitable solvent.

-

Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[10]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[12]

V. Future Perspectives and Conclusion

Nitrophenyl-substituted perimidines represent a class of compounds with significant therapeutic potential. Their demonstrated anticancer activity, coupled with a plausible mechanism of action targeting the well-validated EGFR signaling pathway, makes them attractive candidates for further preclinical and clinical development. The exploration of their antimicrobial and antifungal properties is an exciting and underexplored avenue that warrants further investigation, particularly in the context of rising antimicrobial resistance.

The synthetic accessibility of these compounds, combined with the potential for fine-tuning their biological activity through structural modifications, positions nitrophenyl-substituted perimidines as a promising scaffold for the development of novel therapeutics. This guide provides a foundational understanding of their biological activities and the experimental methodologies required for their evaluation, serving as a catalyst for future research in this dynamic field.

References

-

Recent Advances in the Synthesis of Perimidines and their Applications. National Institutes of Health. [Link]

-

EGFR Signaling in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. National Institutes of Health. [Link]

-

Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). ResearchGate. [Link]

-

Ultrasonication-assisted green synthesis, in silico EGFR-binding analysis, and cytotoxic evaluation of nitro-perimidines for non-small cell lung cancer. Scilit. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Recent Advances in the Synthesis of Perimidines and their Applications. National Institutes of Health. [Link]

-

MIC (Broth Microdilution) Testing. YouTube. [Link]

-

Antifungal activity of nitroimidazole derivatives. ResearchGate. [Link]

-

Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv. [Link]

-

EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace. [Link]

-

Synthesis and Quantitative Structure-Activity Relationships of Antibacterial 1-(substituted benzhydryl)-4-(5-nitro-2-furfurylideneamino) Piperazines. PubMed. [Link]

-

MTT Cell Assay Protocol. T. Horton. [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. [Link]

-

synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ScienceOpen. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

-

Molecular insights: Suppression of EGFR and AKT activation by a small molecule in non-small cell lung cancer. Genes & Cancer. [Link]

-

Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]

-

EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer. National Institutes of Health. [Link]

-

Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. [Link]

-

Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. PubMed. [Link]

-

Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

Direct synthesis of 2,3-dihydroperimidine derivatives via dehydrogenative C–N coupling using a recyclable Fe catalyst. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3- Dihydro-1H-Perimidine using Density Functional Theory. ResearchGate. [Link]

Sources

- 1. EGFR Signaling in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. texaschildrens.org [texaschildrens.org]

- 9. researchgate.net [researchgate.net]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. protocols.io [protocols.io]

- 12. microbeonline.com [microbeonline.com]

The 2,3-dihydro-1H-perimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, certain molecular frameworks, often termed "privileged structures," consistently appear in compounds with diverse biological activities. These scaffolds serve as versatile templates for designing new drugs. The 2,3-dihydro-1H-perimidine core is a prominent member of this class, a tricyclic nitrogen-containing heterocycle that has garnered significant attention for its broad therapeutic potential. This guide provides a comprehensive overview of its synthesis, biological activities, and the underlying principles that make it a cornerstone for drug discovery.

The Core Scaffold: Structural Features and Synthetic Rationale

The 2,3-dihydro-1H-perimidine scaffold is a synthetic tricyclic system featuring two nitrogen atoms fused to a naphthalene ring.[1] Its partially saturated six-membered ring offers a three-dimensional geometry, while the overall planar nature of the fused aromatic system provides a platform for crucial biomolecular interactions, such as DNA intercalation.[1] This structural duality is key to its diverse pharmacological profile.

Caption: General synthetic scheme for 2,3-dihydro-1H-perimidine derivatives.

The choice of catalyst is a critical parameter that has been extensively optimized. While conventional acid catalysts like glacial acetic acid are effective, modern methodologies employ a range of alternatives to align with green chemistry principles and improve efficiency. [1]These include:

-

Solid Acid Catalysts: Such as bis(oxalato)boric acid (HBOB) or Amberlyst 15, which offer advantages like shorter reaction times, easier handling, and recyclability. [2][3]* Metal Catalysts: Lewis acids like InCl₃ and salts such as Zn(OAc)₂ or Cu(NO₃)₂ have been used to promote the reaction under mild conditions, often in environmentally benign solvents like water or ethanol. [3]* Nanocatalysts: Recent advancements include the use of magnetic nanocatalysts, which allow for simple separation and reuse, further enhancing the sustainability of the synthesis. [3]

Therapeutic Landscape: A Spectrum of Biological Activities

The 2,3-dihydro-1H-perimidine scaffold is the foundation for compounds exhibiting a wide array of biological activities. This versatility makes it a highly attractive starting point for developing drugs against various diseases. [3]

| Biological Activity | Key Findings & Rationale | Representative Derivatives | Reference(s) |

|---|---|---|---|

| Anticancer | Derivatives act as DNA-intercalating agents, disrupting DNA replication and transcription in cancer cells. The planar tricyclic moiety is crucial for maximizing binding strength to DNA. [1]Some compounds show cytotoxicity against lung, liver, and breast cancer cell lines. [4] | Spiro[indole-perimidines], nitro-substituted 2-phenyl derivatives | [1][4][5] |

| Antimicrobial | Increasing resistance to existing antibiotics necessitates novel scaffolds. These compounds have shown marked bactericidal effects, particularly against Gram-negative bacteria like E. coli. [1][6] | 2-Aryl-2,3-dihydro-1H-perimidines | [1][6] |

| Anti-inflammatory | The search for safer nonsteroidal anti-inflammatory drugs (NSAIDs) with higher selectivity for COX-2 is ongoing. Certain derivatives show potential as COX inhibitors. [6][7] | 2-substituted derivatives analogous to Naproxen | [6][7] |

| Antioxidant | Compounds can act as antioxidants, which are valuable for applications ranging from therapeutics to industrial lubricants. [3][5]| Various 2,3-dihydroperimidines | [3][5]|

Anticancer Activity: A Mechanistic Insight

The antitumor properties of perimidine derivatives are among the most explored. [4]A primary mechanism of action is believed to be DNA intercalation. [1]The planar, electron-rich perimidine ring system can insert itself between the base pairs of the DNA double helix. This interaction can inhibit the function of enzymes like topoisomerase II, which is vital for DNA replication and repair, ultimately leading to apoptotic cell death in cancer cells. [3]

Caption: Proposed mechanism of anticancer action via DNA intercalation.

Recent studies have also explored the potential of these compounds to inhibit specific kinases or interact with other cellular targets, indicating that their anticancer effects may be multifactorial. [4]

Field-Proven Methodologies: Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed protocols for the synthesis and biological evaluation of 2,3-dihydro-1H-perimidine derivatives.

Protocol: Synthesis of 2-Aryl-2,3-dihydro-1H-perimidine

This protocol describes a conventional and reliable method using an acid catalyst. The self-validating nature of this procedure lies in its clear steps, defined endpoints, and characterization methods that confirm the identity and purity of the product.

Materials:

-

1,8-Diaminonaphthalene

-

Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Glacial Acetic Acid (Catalyst)

-

Ethanol (Solvent)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in 20 mL of ethanol.

-

Catalyst Addition: To the stirred solution, add 2-3 drops of glacial acetic acid.

-

Reaction: Equip the flask with a condenser and reflux the mixture with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will typically precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 60°C.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as Infrared (IR), ¹H-NMR, and ¹³C-NMR. [1]

Protocol: Evaluation of Antibacterial Activity (Agar Disc Diffusion Method)

This protocol is a standard, validated method for screening compounds for antimicrobial activity. [1]Its reliability stems from the use of standardized microbial strains, controlled growth media, and a quantifiable endpoint (zone of inhibition).

Caption: Workflow for the Agar Disc Diffusion antibacterial assay.

Materials:

-

Synthesized 2,3-dihydro-1H-perimidine compounds

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Muller Hinton Agar (MHA)

-

Sterile Petri dishes

-

Sterile filter paper discs (6 mm diameter)

-

Standard antibiotic discs (Positive Control)

-

Solvent (e.g., DMSO) (Negative Control)

-

Incubator

Step-by-Step Procedure:

-

Media Preparation: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the surface of the MHA plates with the bacterial suspension using a sterile cotton swab.

-

Disc Preparation: Dissolve the synthesized compounds in a suitable solvent (like DMSO) to a known concentration. Impregnate sterile filter paper discs with a defined volume of the compound solution and allow the solvent to evaporate.

-

Disc Placement: Aseptically place the impregnated discs onto the surface of the inoculated agar plates. Also place a standard antibiotic disc (positive control) and a solvent-only disc (negative control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. The size of the zone correlates with the antibacterial activity of the compound. [1][6]

Future Perspectives and Conclusion

The 2,3-dihydro-1H-perimidine scaffold represents a validated and highly fruitful starting point in medicinal chemistry. Its synthetic accessibility and diverse biological profile ensure its continued relevance. Future research should focus on:

-

Expanding Chemical Diversity: Exploring novel substitutions at the N1, N3, and aromatic positions to fine-tune activity and selectivity.

-

Mechanism of Action Studies: Moving beyond initial screening to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to build robust SAR models that can guide the rational design of more potent and selective next-generation drug candidates.

-

Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their drug-likeness and clinical potential.

References

-

Patil, V. V., & Shankarling, G. S. (2011). Efficient Synthesis of 2,3-Dihydro-1H-Perimidine Derivatives Using HBOB as a Novel Solid Acid Catalyst. Australian Journal of Chemistry, 64(11), 1479-1484.

-

Gospodinova, N., et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI Molbank, 2023(1), M1587.

-

Salih, K. M., et al. (2014). Synthesis, characterization and biological activity of 2- Aryl -2, 3-dihydro-1H-perimidine. African Journal of Pure and Applied Chemistry, 8(8), 145-152.

-

Al-Ostath, A. I., et al. (2022). Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. Molecules, 27(7), 2189.

-

Kaur, R., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(19), 10461-10485.

-

Das, S., et al. (2023). Direct synthesis of 2,3-dihydroperimidine derivatives via dehydrogenative C–N coupling using a recyclable Fe catalyst. Organic & Biomolecular Chemistry, 21(34), 6933-6938.

-

Salih, K. M., et al. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Zanco Journal of Medical Sciences, 24(1), 67-76.

-

Sahiba, N., & Agarwal, S. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry, 378(5), 44.

-

Gospodinova, N., et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. ResearchGate.

-

El-Metwaly, A. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[1][2]enzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1251.

-

Salih, K. M., et al. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Semantic Scholar.

-

Kumar, A., et al. (2017). Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives. Molecular Diversity, 22(1), 113-127.

Sources

- 1. academicjournals.org [academicjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Preliminary Antimicrobial Screening of Perimidine Compounds

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global public health, compelling the scientific community to explore novel chemical scaffolds with therapeutic potential. Among the vast landscape of heterocyclic compounds, perimidines—a fused system of pyrimidine and naphthalene rings—have emerged as a promising class of molecules. Their unique electronic configuration and structural versatility make them attractive candidates for drug discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary antimicrobial screening of perimidine compounds, grounded in scientific integrity and practical, field-proven insights.

The Perimidine Scaffold: A Primer for Drug Discovery

Perimidine is a nitrogen-containing heterocyclic compound characterized by a pyrimidine ring fused to a naphthalene moiety at the peri-position. This fusion results in a unique electronic architecture, where the nitrogen atoms influence the electron density across the entire ring system. Perimidines and their derivatives have been investigated for a wide array of biological activities, including antitumor, anti-inflammatory, and, most pertinently, antimicrobial properties.[1][2][3] The exploration of substituted perimidines allows for the fine-tuning of their physicochemical properties, which in turn can modulate their biological activity.

Strategic Framework for Preliminary Antimicrobial Screening

A robust preliminary screening strategy is paramount to efficiently identify promising lead compounds from a library of newly synthesized perimidine derivatives. The primary objective is to ascertain the breadth of antimicrobial activity and to quantify the potency of these compounds against a panel of clinically relevant microorganisms. This process is typically bifurcated into qualitative and quantitative assays.

A logical workflow for this initial assessment is crucial for generating reliable and reproducible data. The following diagram illustrates a typical screening cascade:

Caption: A typical workflow for the preliminary antimicrobial screening of novel perimidine compounds.

Methodologies for Antimicrobial Susceptibility Testing

The selection of appropriate screening methods is critical for obtaining meaningful data. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[4][5]

Qualitative Screening: The Disk Diffusion Assay

The disk diffusion assay, also known as the Kirby-Bauer test, is a widely used method for preliminary screening due to its simplicity and cost-effectiveness.[2] It provides a qualitative assessment of a compound's ability to inhibit microbial growth.

Principle: A standardized inoculum of a test microorganism is spread uniformly across the surface of an agar plate. A sterile paper disk impregnated with a known concentration of the perimidine compound is then placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[4][6]

Step-by-Step Protocol:

-

Inoculum Preparation: From a pure overnight culture of the test microorganism, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[7][8]

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[9]

-

Application of Disks: Aseptically place sterile paper disks impregnated with a known concentration of the perimidine compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[2] A disk containing the solvent used to dissolve the compound should be included as a negative control. Standard antibiotic disks can be used as positive controls.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm). The size of the zone is indicative of the compound's antimicrobial activity.

Quantitative Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

For compounds that exhibit activity in the disk diffusion assay, a quantitative method such as the broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[10][11][12]

Principle: This method involves preparing a series of twofold dilutions of the perimidine compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for visible growth (turbidity). The lowest concentration of the compound that inhibits growth is the MIC.[11]

Step-by-Step Protocol:

-

Preparation of Compound Dilutions: Prepare a stock solution of the perimidine compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial suspension as described for the disk diffusion assay. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum in MHB without the compound) and a sterility control well (MHB only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the perimidine compound at which no visible growth is observed.[10]

Data Presentation and Interpretation

Clear and concise presentation of screening data is essential for accurate interpretation and comparison of the antimicrobial activity of different perimidine derivatives.

Tabulation of Results

Quantitative data from the screening assays should be summarized in a well-structured table.

Table 1: Example of Preliminary Antimicrobial Screening Data for Perimidine Derivatives

| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| S. aureus (ATCC 25923) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | |

| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |

| Perimidine-A | 16 | 8 | >128 |

| Perimidine-B | 4 | 2 | 64 |

| Perimidine-C | >128 | >128 | >128 |

| Ampicillin | 0.5 | 0.25 | 8 |

| Ciprofloxacin | 0.25 | 0.125 | 0.06 |

| Fluconazole | NA | NA | NA |

NA: Not Applicable

Interpretation of Data

The interpretation of MIC values requires comparison with established breakpoints for standard antibiotics, although such breakpoints will not exist for novel compounds.[7] Therefore, the activity of the perimidine derivatives should be compared with that of the positive control antibiotics against the same microbial strains. A lower MIC value indicates greater potency.[12] The spectrum of activity (i.e., whether the compound is active against Gram-positive, Gram-negative, and/or fungal strains) is also a critical piece of information.

Understanding the Mechanism of Action and Structure-Activity Relationship (SAR)

While preliminary screening focuses on if a compound is active, subsequent studies aim to understand how it works.

Putative Mechanisms of Action

The precise antimicrobial mechanism of action for perimidine compounds is an active area of research. However, based on the behavior of other nitrogen-containing heterocyclic antimicrobials, several potential mechanisms can be hypothesized:

-

Inhibition of DNA Synthesis: The planar structure of the perimidine ring system may allow for intercalation into bacterial DNA, thereby disrupting replication and transcription.

-

Enzyme Inhibition: Perimidine derivatives could act as inhibitors of essential bacterial enzymes, such as those involved in cell wall synthesis or folic acid metabolism.[3]

-

Cell Membrane Disruption: Certain substitutions on the perimidine scaffold could impart amphipathic properties, leading to the disruption of the bacterial cell membrane integrity.[3]

The following diagram illustrates these potential microbial targets:

Caption: Potential antimicrobial mechanisms of action for perimidine compounds.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing the antimicrobial potency of perimidine compounds.[9] By systematically modifying the substituents on the perimidine ring and observing the corresponding changes in antimicrobial activity, researchers can identify key structural features required for potency and selectivity.[1][13] For instance, the introduction of electron-withdrawing groups (e.g., halogens) or lipophilic moieties at specific positions on the naphthalene ring can significantly impact the compound's ability to penetrate bacterial cells and interact with its target.

Conclusion and Future Directions

The preliminary antimicrobial screening of perimidine compounds is a critical first step in the journey of drug discovery. The methodologies outlined in this guide provide a robust framework for identifying and prioritizing lead candidates. Promising compounds identified through this initial screening process should be advanced to further studies, including determination of bactericidal versus bacteriostatic activity, time-kill kinetics, toxicity profiling, and more in-depth mechanistic investigations. The continued exploration of the perimidine scaffold holds significant promise for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

References

-

Recent Advances in the Synthesis of Perimidines and their Applications. (2020). National Institutes of Health (NIH). [Link]

-

New 2-heterocyclic perimidines: Synthesis and antimicrobial activity. (2025). ResearchGate. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

-

Synthesis and Biological Activity of Perimidine Derivatives. (2017). Semantic Scholar. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health (NIH). [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

-

Synthesis and Reactions of Perimidines and Their Fused Systems. (n.d.). Bentham Science. [Link]

-

Review on Perimidines: A synthetic Pathways Approach. (2021). Material Science Research India. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]

-

Flavonoid-Rich Cyperus esculentus Extracts Disrupt Cellular and Metabolic Functions in Staphylococcus aureus. (2026). MDPI. [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

-

M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2018). National Institutes of Health (NIH). [Link]

-

Zone of Inhibition explained. (n.d.). Singer Instruments. [Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. (2020). National Center for Biotechnology Information. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]

-

Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]

-

The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]

-

Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). (2024). Microbiology in Pictures. [Link]

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux. [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. microchemlab.com [microchemlab.com]

- 5. researchgate.net [researchgate.net]

- 6. singerinstruments.com [singerinstruments.com]

- 7. idexx.dk [idexx.dk]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticancer Potential of 2-aryl-2,3-dihydro-1H-perimidine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the perimidine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This technical guide focuses on a specific subclass, the 2-aryl-2,3-dihydro-1H-perimidine analogs, delving into their significant potential as next-generation anticancer therapeutics. We will explore their synthesis, mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This document serves as a comprehensive resource for researchers aiming to navigate the complexities and unlock the full therapeutic promise of this fascinating class of molecules.

The Perimidine Scaffold: A Foundation for Anticancer Drug Discovery

Perimidines are tricyclic heteroaromatic compounds characterized by a naphthalene core fused with a pyrimidine ring.[1] The unique electronic properties and rigid, planar structure of the perimidine system make it an attractive scaffold for designing molecules that can interact with various biological targets.[1][2] The dihydroperimidine intermediates, specifically the 2-aryl-2,3-dihydro-1H-perimidine analogs, have garnered particular attention due to their diverse and potent biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][3] Their synthetic accessibility and the ease with which the aryl substituent at the C2 position can be modified allow for the systematic exploration of structure-activity relationships (SAR), a critical aspect of rational drug design.

The core hypothesis underpinning the interest in these analogs is that their molecular topology, featuring an electron-rich core and strategically placed nitrogen atoms, is conducive to interactions within the binding pockets of key oncogenic proteins, such as kinases.[3] This guide will provide a detailed examination of the evidence supporting this hypothesis.

Synthesis and Characterization: Building the Molecular Arsenal

The synthesis of 2-aryl-2,3-dihydro-1H-perimidine analogs is typically achieved through a straightforward and efficient one-pot cyclocondensation reaction. This involves the reaction of 1,8-diaminonaphthalene with a variety of substituted aromatic aldehydes.

General Synthetic Protocol

The condensation reaction is often catalyzed by an acid or a Lewis acid, and various methodologies have been developed to improve yields, reduce reaction times, and promote environmentally friendly conditions.[1][4]

Step-by-Step Experimental Protocol: Synthesis of a Representative 2-aryl-2,3-dihydro-1H-perimidine Analog

-

Reactant Preparation: In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 mmol) and the desired substituted aryl aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or even water).[1][5]

-

Catalyst Addition: Introduce a catalytic amount of a selected catalyst. A range of catalysts have been proven effective, including inorganic acids, Lewis acids like InCl₃ or Zn(OAc)₂, and solid acid catalysts, which offer advantages in terms of recyclability.[1][4]

-

Reaction Execution: Stir the reaction mixture at room temperature or under gentle heating, depending on the chosen catalyst and solvent system. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Product Isolation and Purification: Upon completion, the product often precipitates out of the solution. The solid product can be isolated by simple filtration.[5] If necessary, further purification can be achieved by recrystallization from an appropriate solvent to yield the pure 2-aryl-2,3-dihydro-1H-perimidine analog.

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.[5][6]

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of 2-aryl-2,3-dihydro-1H-perimidine analogs.

Evaluating Anticancer Efficacy: In Vitro Studies

The initial assessment of the anticancer potential of newly synthesized compounds relies on robust and reproducible in vitro cytotoxicity assays against a panel of human cancer cell lines.

Cytotoxicity Screening

Numerous studies have demonstrated that 2-aryl-2,3-dihydro-1H-perimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines, including those from lung, breast, and colon cancers.[3] The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Nitro-perimidine (ortho-nitro) | NCI-H460 (Lung) | Potent Activity Reported | [3] |

| Tetracyclic perimidine (5a) | T47D (Breast) | 7.5 ± 0.3 | [3] |

| Pentacyclic perimidine (3d) | NCI H-522 (Lung) | 14.6 ± 0.4 | [3] |

| 2,3-dihydropyrido[2,3-d]pyrimidin-4-one (7d) | HepG2 (Liver) | 0.39 | [7] |

| 2,3-dihydropyrido[2,3-d]pyrimidin-4-one (7d) | HCT-116 (Colon) | 0.14 | [7] |

This table presents a selection of data to illustrate the range of activities and is not exhaustive.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Unraveling the Mechanisms of Action

Understanding how these compounds kill cancer cells is paramount for their development as therapeutic agents. Research suggests that 2-aryl-2,3-dihydro-1H-perimidine analogs employ multiple mechanisms to exert their anticancer effects.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. Several studies indicate that perimidine derivatives can trigger apoptosis in cancer cells.[8] This can be achieved through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic program.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Many effective anticancer drugs function by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[9] Perimidine analogs have been shown to induce cell cycle arrest, for example, at the G2/M phase, which precedes mitosis.[8] Some compounds have also been observed to cause arrest in the G1 phase.[10]

DNA Intercalation and Topoisomerase Inhibition

The planar structure of the perimidine ring system is well-suited for intercalation between the base pairs of DNA.[2] This physical insertion into the DNA helix can disrupt DNA replication and transcription, ultimately leading to cell death.[6] Furthermore, this interaction can interfere with the function of enzymes like topoisomerase II, which is critical for managing DNA topology during replication.[2] Inhibition of topoisomerase leads to DNA strand breaks and triggers apoptotic cell death.

Caption: Plausible mechanisms of action for 2-aryl-2,3-dihydro-1H-perimidine analogs leading to cancer cell death.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the anticancer activity of lead compounds. By systematically modifying the structure of the 2-aryl-2,3-dihydro-1H-perimidine scaffold, researchers can identify key chemical features that govern potency and selectivity.

Influence of the 2-Aryl Substituent

The nature and position of substituents on the aryl ring at the C2 position have a profound impact on biological activity.[11]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halo (-Cl, -F) often enhance cytotoxic activity. For instance, nitro-substituted perimidine derivatives have demonstrated potent anticancer activity against non-small cell lung cancer cells.[3]

-

Electron-Donating Groups (EDGs): The effect of EDGs like methoxy (-OCH₃) or methyl (-CH₃) can vary depending on the specific compound and cancer cell line.

-

Positional Isomerism: The position of the substituent (ortho, meta, or para) on the aryl ring is also critical. Studies have shown that the ortho-nitro derivative can have strong binding affinities to targets like the Epidermal Growth Factor Receptor (EGFR).[3]

Caption: Structure-Activity Relationship (SAR) of 2-aryl-2,3-dihydro-1H-perimidine analogs.

In Vivo Efficacy and Future Perspectives

While in vitro studies provide crucial initial data, the ultimate validation of an anticancer agent's potential lies in its efficacy in living organisms. Promising analogs from in vitro screens must be advanced to preclinical animal models, such as xenograft models where human tumors are grown in immunocompromised mice. These studies assess parameters like tumor growth inhibition, pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted), and overall toxicity.[10][12]

The journey from a promising lead compound to a clinically approved drug is long and challenging. Future research in this area should focus on:

-

Lead Optimization: Synthesizing new analogs based on SAR data to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

-

Target Identification: Utilizing advanced techniques like chemical proteomics to definitively identify the molecular targets of the most active compounds.

-

Combination Therapies: Investigating the potential synergistic effects of perimidine analogs when used in combination with existing chemotherapeutic agents or targeted therapies.[8]

-

Drug Delivery: Developing novel formulations or delivery systems to enhance the bioavailability and tumor-targeting of these compounds.

Conclusion

The 2-aryl-2,3-dihydro-1H-perimidine scaffold represents a highly promising platform for the development of novel anticancer agents. These compounds are synthetically accessible and exhibit potent cytotoxic activity against a range of cancer cell lines through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and interference with DNA integrity. The clear structure-activity relationships observed provide a rational basis for the design of more effective and selective second-generation analogs. As our understanding of the molecular pharmacology of these compounds deepens, so too will their potential to translate from promising laboratory findings into valuable clinical tools in the fight against cancer.

References

-

Feng, L., Li, M., Wang, K., & Liu, Y. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. [Link]

-

Kostova, I., et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. [Link]

-

Singh, P., & Kumar, A. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. PMC - NIH. [Link]

-

Kumar, A., et al. (2018). Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives. ResearchGate. [Link]

-

Smith, J. A., & Jones, B. C. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. [Link]

-

Chen, X., et al. (2024). Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. PMC - NIH. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Link]

-

Patil, S., et al. (2014). Efficient Synthesis of 2,3-Dihydro-1H-Perimidine Derivatives Using HBOB as a Novel Solid Acid Catalyst. ResearchGate. [Link]

-

Wang, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][8]oxazin-3(4H). National Institutes of Health. [Link]

-

Al-Masoudi, N. A., et al. (2016). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing. [Link]

-

Li, Y., et al. (2017). Novel thiohydantoin analogues bearing the 1-hydroxyl-2,2,2-trifluoro-1-ethyl moiety as androgen receptor inhibitors for the potential treatment of castration resistant prostate cancer. RSC Advances. [Link]

-

Yildiz, M., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. PubMed Central. [Link]

- Johnson, D., et al. (2023). Pyridizin-3(2h)-one derivatives.

-

Al-Amiery, A. A., et al. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PMC - NIH. [Link]

-

Raj, V., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

-

Nardo, L., et al. (2019). Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. PubMed. [Link]

-

Zhang, H.-Z., et al. (2005). Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. Sci-Hub. [Link]

Sources

- 1. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine [mdpi.com]

- 6. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sci-Hub. Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents / Journal of Medicinal Chemistry, 2005 [sci-hub.sg]

- 11. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel thiohydantoin analogues bearing the 1-hydroxyl-2,2,2-trifluoro-1-ethyl moiety as androgen receptor inhibitors for the potential treatment of castration resistant prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the One-Pot Synthesis of 2-Substituted Perimidine Derivatives

Abstract

Perimidines represent a compelling class of nitrogen-containing heterocyclic compounds, distinguished by a fused naphthalene and pyrimidine ring system. This unique architecture confers a rich chemical profile, making them significant scaffolds in medicinal chemistry and materials science. This guide provides an in-depth exploration of the one-pot synthesis of 2-substituted perimidine derivatives, a highly efficient and atom-economical approach. We will dissect various catalytic systems, from classic acid catalysis to modern nanocatalysts and green methodologies, offering field-proven insights into the causality behind experimental choices. Detailed, self-validating protocols, comparative data, and mechanistic diagrams are provided to empower researchers, scientists, and drug development professionals in leveraging these powerful synthetic strategies.

Introduction: The Strategic Importance of the Perimidine Scaffold

The perimidine nucleus is an amphoteric heteroaromatic system, meaning it possesses both π-electron excessive and deficient characteristics, leading to diverse reactivity and unique properties.[1][2] This duality has made perimidine derivatives highly sought after.

Significance in Medicinal Chemistry and Materials Science

The rigid, planar structure of the perimidine core allows for effective interaction with biological macromolecules and complex formation with metals.[3] Consequently, these compounds exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, antifungal, anti-ulcer, antioxidant, and anti-inflammatory properties.[3][4][5] Beyond medicine, their distinct photophysical behaviors are harnessed in applications such as dyes, pigments, photosensors, and molecular switches.[3][4]

The Advantage of One-Pot Synthesis

Traditional multi-step syntheses are often plagued by issues of low yield, laborious purification processes, and significant waste generation. One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, circumvents these issues. This approach is inherently more efficient, economical, and environmentally benign. The most direct and common one-pot route to 2-substituted perimidines is the cyclocondensation of 1,8-diaminonaphthalene (NDA) with a carbonyl compound, typically an aldehyde or ketone.[3][6] This reaction forms the cornerstone of the methodologies discussed herein.

The Core Reaction: Mechanistic Insights

The synthesis of 2-substituted perimidines from 1,8-diaminonaphthalene and aldehydes proceeds via a catalyzed cyclocondensation reaction.[6] Understanding the mechanism is critical for troubleshooting and optimizing reaction conditions.

General Reaction Mechanism

The accepted mechanism involves three key steps:

-

Activation: The catalyst (e.g., a Lewis or Brønsted acid) activates the aldehyde's carbonyl group, making it more electrophilic.

-

Schiff Base Formation: One of the nucleophilic amino groups of 1,8-diaminonaphthalene attacks the activated carbonyl carbon. This is followed by dehydration to form a Schiff base intermediate.

-

Intramolecular Cyclization & Dehydrogenation: The second amino group attacks the imine carbon in an intramolecular fashion, forming a cyclized intermediate (a 2,3-dihydro-1H-perimidine). Subsequent oxidation/dehydrogenation yields the aromatic perimidine product.

Below is a diagram illustrating this fundamental transformation.

Caption: General reaction mechanism for perimidine synthesis.

Key Methodologies in One-Pot Synthesis

A variety of catalytic systems have been developed to promote the one-pot synthesis of perimidines, each with distinct advantages concerning yield, reaction time, cost, and environmental impact.[3]

Lewis and Brønsted Acid Catalysis

Acid catalysts are a conventional and effective choice for promoting the condensation reaction. They function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

-

Expertise & Causality: Lewis acids like Indium(III) chloride (InCl₃) are particularly effective because they are water-stable and can be used in greener solvents like water or ethanol.[3][7] Brønsted acids such as BF₃·H₂O, L-proline, or even simple acetic acid are also widely employed.[3][8][9] The choice of a milder acid like L-proline, an organocatalyst, is advantageous for sensitive substrates that might degrade under harsh acidic conditions.[8]

Protocol 3.1: InCl₃-Catalyzed Synthesis in Water

This protocol leverages a water-stable Lewis acid, offering a greener and often faster alternative.[7]

Materials:

-

1,8-Diaminonaphthalene (1.0 mmol)

-

Substituted aromatic aldehyde (1.0 mmol)

-

Indium(III) chloride (InCl₃) (0.1 mmol, 10 mol%)

-

Water (10 mL)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a 50 mL round-bottom flask, add 1,8-diaminonaphthalene (1.0 mmol), the desired aldehyde (1.0 mmol), and water (10 mL).

-

Add InCl₃ (10 mol%) to the suspension.

-

Stir the mixture vigorously at room temperature. Reaction times can vary from 15 minutes to a few hours depending on the substrate.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 hexane:ethyl acetate eluent).

-

Upon completion, the solid product is typically collected by vacuum filtration.

-

Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum to yield the pure 2-substituted perimidine.

Nanocatalysis: The Frontier of Efficiency

Nanocatalysts offer a significant leap in efficiency due to their high surface-area-to-volume ratio, which provides a greater number of active catalytic sites.[3] Many nanocatalysts are also magnetic, allowing for exceptionally easy recovery and reuse.

-

Expertise & Causality: Catalysts like nano-silica sulfuric acid (NSSA) or magnetic Fe₃O₄ nanoparticles functionalized with an acid (e.g., Fe₃O₄/SO₃H@zeolite-Y) combine the benefits of heterogeneous catalysis (easy separation) with high activity.[5][10][11] The solid support prevents the catalyst from dissolving in the reaction medium, and a simple magnet can be used to pull the catalyst out for reuse, a key principle of green chemistry.[10] These reactions can often be performed under mild conditions, such as at room temperature or even solvent-free.[12]

Protocol 3.2: Magnetic Nanocatalyst-Assisted Solvent-Free Synthesis

This protocol highlights a highly green and efficient method using a recyclable magnetic nanocatalyst.[10][12]

Materials:

-

1,8-Diaminonaphthalene (1.0 mmol)

-

Substituted aromatic aldehyde (1.0 mmol)

-

Fe₃O₄-based magnetic nanocatalyst (e.g., Fe₃O₄@NCs/BF₀.₂) (specify loading, e.g., 5 mol%)

-

Mortar and pestle or a small vial for grinding

-

External magnet

Procedure:

-